molecular formula C10H13N3O B11905082 2-(4-Methoxy-1H-indazol-3-yl)ethanamine

2-(4-Methoxy-1H-indazol-3-yl)ethanamine

Cat. No.: B11905082
M. Wt: 191.23 g/mol
InChI Key: JIJSGNHPMXKUHA-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-indazol-3-yl)ethanamine is a heterocyclic amine featuring an indazole core substituted with a methoxy group at position 4 and an ethanamine side chain at position 2. Indazole derivatives are pharmacologically significant due to their interactions with neurotransmitter receptors and enzymes.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-(4-methoxy-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C10H13N3O/c1-14-9-4-2-3-7-10(9)8(5-6-11)13-12-7/h2-4H,5-6,11H2,1H3,(H,12,13)

InChI Key

JIJSGNHPMXKUHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NNC(=C21)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-1H-indazol-3-yl)ethanamine typically involves the formation of the indazole core followed by functionalization at the 3-position. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach is the iodine-mediated intramolecular aryl and sp3 C–H amination . These methods generally provide good to excellent yields with minimal byproducts.

Industrial Production Methods

the principles of green chemistry, such as solvent-free conditions and the use of non-toxic reagents, are often applied to scale up the synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1H-indazol-3-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(4-Methoxy-1H-indazol-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting various signaling pathways .

Comparison with Similar Compounds

Indole-Based Ethanamine Derivatives

Table 1: Key Indole Analogs
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
2-(6-Methoxy-1H-indol-3-yl)ethanamine Indole 6-OCH₃ C₁₁H₁₄N₂O 202.24 Systematic name: 6-Methoxytryptamine
5-Methoxytryptamine Indole 5-OCH₃ C₁₁H₁₄N₂O 202.24 CAS 608-07-1; pKa ≈ 17.38 (predicted)
2-(5-Methyl-1H-indol-3-yl)ethanamine Indole 5-CH₃ C₁₁H₁₄N₂ 174.24 Melting point: 290–292°C; S22 safety
2-(1H-Indol-3-yl)ethanamine (Tryptamine) Indole None C₁₀H₁₂N₂ 160.22 White-brown crystalline powder

Key Differences :

  • Substituent Position : Methoxy groups at positions 4 (target compound) vs. 5 or 6 (indole analogs) alter electronic effects and steric interactions.
  • Core Structure : Indazole’s dual nitrogen atoms may enhance binding to serotonin receptors compared to indole derivatives .
  • Physicochemical Properties : The methyl group in 2-(5-methyl-1H-indol-3-yl)ethanamine increases lipophilicity (density: 1.126 g/cm³) compared to methoxy-substituted analogs .

Triazole-Containing Ethanamine Derivatives

Triazole rings introduce different hydrogen-bonding patterns and metabolic pathways compared to indazole/indole.

Table 2: Triazole-Based Analogs
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Triazole 4-CH₃ C₅H₁₀N₄ 126.16 CAS 924861-86-9; chiral centers: 0
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine HCl Triazole 4-CH₃, sulfanyl group C₅H₁₁ClN₄S 194.68 Hydrochloride salt; ChemSpider ID 30907121
(5-((4-Iodobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methanamine Triazole 4-CH₃, iodobenzylthio C₁₁H₁₃IN₄S 360.22 CAS 1465053-68-2; custom synthesis

Key Differences :

  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases.

Benzimidazole and Dihydroindole Derivatives

These compounds exhibit distinct aromatic systems, altering pharmacokinetic profiles.

Table 3: Benzimidazole and Dihydroindole Analogs
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
2-(2,3-Dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanamine Dihydroindole C₁₇H₂₀N₂O 268.35 Supplier data unavailable
2-(1H-Benzimidazol-1-yl)-1-(3-methoxyphenyl)ethanamine Benzimidazole C₁₆H₁₇N₃O 267.33 No CAS provided; structural diversity

Key Differences :

  • Saturation : Dihydroindole’s reduced aromaticity () may decrease planar rigidity, affecting receptor binding.
  • Benzimidazole vs. Indazole : Benzimidazole’s fused benzene-imidazole system () offers distinct electronic properties compared to indazole.

Biological Activity

2-(4-Methoxy-1H-indazol-3-yl)ethanamine, a compound belonging to the indazole family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}

This compound features a methoxy group attached to the indazole ring, which contributes to its unique biological properties.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cells.

Key Findings:

  • IC50 Values: The compound demonstrated IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating potent antiproliferative effects .
  • Mechanism of Action: It appears to induce apoptosis through the mitochondrial pathway, increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It is known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Key Findings:

  • Inhibition of COX-2: Studies reported that this compound effectively reduces COX-2 activity, leading to decreased production of pro-inflammatory mediators .

3. Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): It has shown promising results with MIC values comparable to standard antibiotics against strains such as E. faecalis and P. aeruginosa .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding: The compound interacts with specific receptors, modulating various signaling pathways crucial for cellular functions.
  • Enzyme Inhibition: It inhibits key enzymes such as COX-2, affecting metabolic pathways and inflammatory responses.

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

  • Cell Viability: A significant reduction in cell viability was observed after treatment with varying concentrations of the compound.
Concentration (µM)Cell Viability (%)
0100
585
1060
2030

This data suggests a dose-dependent response in inhibiting cancer cell proliferation.

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